
Cyanourea
Overview
Description
Cyanourea (H2NC(=O)NCN), also known as N-cyanocarbamimidic acid, is a nitrogen-rich compound characterized by a urea backbone with a cyano group substitution. Its molecular structure comprises a carbamimidic acid moiety (H2NC(=O)NH) linked to a nitrile group (CN), enabling unique reactivity in both Brønsted and Lewis acid-base reactions. This compound and its salts (e.g., ammonium cyanoureate, sodium cyanoureate) are pivotal in synthesizing condensed carbon nitride phases, coordination polymers, and pharmaceutical intermediates .
Preparation Methods
Preparation via Reaction of Polyisocyanates with Cyanamide
General Reaction Scheme
Cyanourea monomers are synthesized through the direct reaction of polyisocyanates with cyanamide, as described in patent US4529820A . The reaction proceeds via nucleophilic attack of the cyanamide nitrogen on the isocyanate group, forming a this compound linkage:
n + n\, \text{NH}2\text{CN} \rightarrow \text{R-[NHCONHCN]}_n
where represents the organic backbone of the polyisocyanate, and .
Representative Polyisocyanates and Products
Table 1 summarizes select polyisocyanates and their this compound derivatives:
Polymerization Pathways
The this compound monomer undergoes two distinct curing processes:
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Room-Temperature Polymerization : In solvents like N-methylpyrrolidone, the monomer forms linear polymers with recurring units over 24–100 hours .
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Thermosetting : Heating above 90°C induces crosslinking via cyano group reactions, yielding insoluble networks .
Synthesis from Benzamide Derivatives and Hypohalites
Reaction Mechanism
Patent US4304935A outlines a two-step process for substituted cyanoureas, exemplified by 1-phenyl-3-cyanourea :
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Hypohalite Treatment : Benzamide reacts with sodium hypochlorite () or calcium hypochlorite () to form an N-chloro intermediate.
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Cyanamide Coupling : The intermediate reacts with cyanamide in the presence of sodium hydroxide, followed by acidification to precipitate the product :
2 + \text{NaOCl} \rightarrow \text{ArCONHCl} \xrightarrow{\text{NH}2\text{CN}} \text{ArNHCONHCN}
Critical Process Parameters
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Temperature Control : Step 1 is conducted at −10°C to 10°C to minimize side reactions, while step 2 proceeds exothermically (20–65°C) .
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Molar Ratios : A 1:1 benzamide-to-hypohalite ratio and 2:1 cyanamide-to-benzamide excess optimize yield .
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Base Addition : Sodium hydroxide (1–2 eq. per benzamide) neutralizes HCl byproducts and accelerates cyanamide coupling .
Substituted this compound Derivatives
Table 2 highlights synthesized derivatives and their properties:
Benzamide Derivative | Product | Yield (%) | Melting Point (°C) |
---|---|---|---|
3,4-Dimethoxybenzamide | 1-(3,4-Dimethoxyphenyl)-3-cyanourea | 78 | 135–137 |
Benzamide | 1-Phenyl-3-cyanourea | 81 | 120–122 |
Alternative Pathways and By-Product Formation
Aqueous vs. Non-Aqueous Synthesis
Comparative studies from patent data reveal:
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Aqueous Systems : Enable high-purity monomer isolation but require strict pH control to avoid hydrolysis.
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Solvent-Based Systems : Facilitate faster reactions but necessitate post-synthesis solvent removal.
Chemical Reactions Analysis
Types of Reactions: Cyanourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyanate derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyanate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Cyanourea is frequently employed as a reagent in organic synthesis. It acts as an intermediate for producing various chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo multiple reactions such as oxidation, reduction, and substitution makes it a versatile building block in synthetic chemistry.
2. Mechanistic Studies:
In biochemical research, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its reactivity allows for the exploration of nucleophilic attacks in enzymatic processes, providing insights into catalytic mechanisms.
Biological Applications
1. Enzyme Inhibition:
Research has shown that this compound derivatives can serve as enzyme inhibitors, which is critical in drug development. For instance, studies have demonstrated its potential to inhibit certain proteases involved in disease pathways.
2. Antimicrobial Properties:
this compound has been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess properties that inhibit the growth of specific bacteria and fungi, making it a candidate for further investigation in medicinal chemistry.
Industrial Applications
1. Production of Dyes and Plastics:
In the industrial sector, this compound is used in the manufacture of dyes and plastics. Its unique chemical structure allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.
2. Fertilizers:
this compound is also explored for use in fertilizers due to its nitrogen content, which is essential for plant growth. Its application can enhance nutrient delivery to crops compared to traditional urea-based fertilizers.
Case Study 1: this compound in Medicinal Chemistry
A study published in Scientific Reports explored the use of this compound derivatives as potential anti-cancer agents. The research indicated that certain modifications to the this compound structure enhanced its efficacy against cancer cell lines while minimizing toxicity to normal cells.
Case Study 2: this compound in Agricultural Chemistry
Research conducted at the Jawaharlal Nehru Centre for Advanced Scientific Research evaluated the effectiveness of this compound-based fertilizers in improving crop yield. The findings suggested that crops treated with this compound exhibited significantly higher growth rates compared to those treated with conventional fertilizers.
Mechanism of Action
The mechanism of action of cyanourea involves its interaction with various molecular targets. For instance, in biological systems, this compound can inhibit certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyanoguanylurea (H2NC(=O)NHC(NH2)NCN)
Structural Similarities :
- Cyanoguanylurea shares the urea backbone with cyanourea but incorporates an additional cyanamide (H2NCN) group.
- Both compounds exhibit non-planar molecular geometries and hydrogen-bonded layered structures in the solid state .
Key Differences :
Reactivity: Cyanoguanylurea forms via catalytic degradation of this compound in the presence of Zn²⁺, highlighting the role of Lewis acidity in stabilizing intermediates . In contrast, this compound itself undergoes hydrolysis to form urea or reacts with cyanamide under acidic conditions .
Dicyanamide (N(CN)2⁻)
Structural Similarities :
- Both compounds contain cyano groups and participate in coordination chemistry.
- Dicyanamide, like this compound, serves as a ligand in metal-organic frameworks (MOFs) .
Key Differences :
Applications: While this compound is hydrolytically unstable and forms coordination polymers under mild conditions, dicyanamide is robust in aqueous media and widely used in energetic materials .
Cyanamide (H2NCN)
Structural Similarities :
- Both compounds feature a nitrile group adjacent to an amine.
- Cyanamide reacts with this compound to form cyanoguanylurea .
Key Differences :
Reactivity: Cyanamide’s higher acidity facilitates nucleophilic substitutions, whereas this compound’s urea moiety enables condensation reactions .
Comparative Data Tables
Table 1: Structural Parameters of this compound and Salts
Biological Activity
Cyanourea, a compound with the chemical formula , is a derivative of urea that exhibits various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, which includes a cyano group attached to a urea moiety. This structure imparts distinct chemical reactivity, allowing it to participate in various biochemical processes. The compound functions primarily as a nucleophile , engaging in reactions that facilitate the formation of new chemical bonds. Its interaction with specific molecular targets can lead to significant biological effects, including enzyme inhibition and modulation of protein interactions.
Biological Activities
This compound has been studied for its potential therapeutic applications due to its diverse biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. Its effectiveness varies depending on concentration and exposure time.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro tests have demonstrated its cytotoxic effects on HeLa cells, with IC50 values indicating significant antiproliferative activity .
- Enzyme Interaction : this compound has been utilized in biochemical studies to investigate enzyme mechanisms. It can act as an inhibitor for specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of this compound on cancer cells, researchers observed that treatment with varying concentrations resulted in significant cell death in HeLa cells. The IC50 value was found to be approximately 600 μM, indicating moderate potency against this cell line. The study concluded that further structural modifications could enhance its anticancer activity .
Case Study 2: Enzyme Inhibition
A biochemical investigation demonstrated that this compound effectively inhibited the enzyme urease. The study highlighted the importance of the cyano group in enhancing the binding affinity of this compound to the active site of urease, thereby blocking its activity. This finding suggests potential applications in treating conditions associated with elevated urease activity, such as certain urinary tract infections .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | H₂N(C=N)C=O | Antimicrobial, anticancer |
Cyanamide | H₂N-CN | Antiviral, anti-diabetic |
Thiourea | H₂N-CS-NH₂ | Antimicrobial |
Urea | H₂N-C(=O)-NH₂ | Nitrogen source in fertilizers |
This compound's unique combination of functional groups differentiates it from similar compounds like cyanamide and thiourea, which have distinct biological profiles and applications.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. The oral LD50 in rats is reported to be greater than 30,000 mg/kg, indicating low acute toxicity . However, further studies are necessary to evaluate chronic exposure effects and potential sensitization risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cyanourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis can be achieved via thermal decomposition of ammonium cyanoureate in the presence of Brønsted acids (e.g., aqueous Zn²⁺ solutions), which act as proton transfer agents and nucleophiles . Reaction conditions such as temperature, pH, and catalyst type critically affect product distribution. For example, higher temperatures favor cyanoguanylurea formation, while controlled acidic conditions minimize byproducts like urea. Yield optimization requires iterative testing of these parameters using spectroscopic validation (e.g., NMR for intermediate tracking) .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic analysis with spectroscopic techniques (FTIR, Raman) to confirm functional groups like –NH–C(=O)– and –NCN– . Computational methods (DFT calculations) can elucidate electronic configurations and bond interactions. For thermal stability, thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) provides decomposition profiles .
Q. What experimental protocols ensure this compound’s stability during storage and handling?
- Methodological Answer : this compound degrades under moisture and elevated temperatures. Store samples in anhydrous conditions (desiccators with silica gel) at ≤4°C. Regularly validate stability via HPLC or mass spectrometry to detect hydrolysis byproducts like cyanamide .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s decomposition pathways?
- Methodological Answer : Conflicting decomposition pathways (e.g., urea vs. cyanoguanylurea formation) arise from variable Brønsted/Lewis acid ratios. Design experiments using isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during thermal reactions. Pair kinetic studies (time-resolved spectroscopy) with DFT simulations to identify rate-determining steps and intermediate stability .
Q. What statistical approaches are suitable for analyzing variance in this compound’s catalytic activity across experimental replicates?
- Methodological Answer : Apply ANOVA to compare catalytic efficiency (e.g., reaction rate constants) under differing conditions (pH, temperature). Use post-hoc tests (Tukey’s HSD) to isolate variables causing significant variance. Ensure sample sizes meet power analysis requirements to avoid Type II errors .
Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Reconcile disparities by refining computational models (e.g., incorporating solvent effects or non-covalent interactions in DFT). Validate with experimental techniques like in-situ IR spectroscopy to detect transient intermediates not accounted for in simulations .
Q. What strategies optimize this compound’s integration into supramolecular systems despite competing side reactions?
- Methodological Answer : Use kinetic trapping methods (e.g., rapid cooling) to isolate desired adducts. Monitor self-assembly via SAXS or cryo-EM, and employ chelating agents to suppress metal-catalyzed side reactions .
Q. Methodological Guidelines for Data Interpretation
- Handling Contradictory Results : Apply triangulation by cross-validating data across multiple techniques (e.g., XRD, NMR, and computational models) .
- Literature Review : Systematically catalog synthesis protocols and decomposition pathways using tools like PRISMA flow diagrams to identify knowledge gaps .
- Ethical Data Reporting : Avoid overgeneralization; clearly state limitations (e.g., solvent effects in DFT models) and adhere to IUPAC nomenclature to prevent ambiguity .
Properties
IUPAC Name |
cyanourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-1-5-2(4)6/h(H3,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVGDJZVMHYWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944708 | |
Record name | N-Cyanocarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-89-1, 76989-89-4 | |
Record name | N-Cyanourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanourea, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076989894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyanocarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyanourea, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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